molecular formula C13H15BrN6O2 B5506644 2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide

2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide

Cat. No. B5506644
M. Wt: 367.20 g/mol
InChI Key: AUUZSBFZFPCDTA-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known for their diverse biological activities. These activities stem from the structural components of the molecule, such as oxadiazole and hydrazide groups, which are common in many pharmacologically active compounds. The synthesis and study of such compounds are driven by their potential applications in various fields of medicine and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of hydrazides with various aldehydes or ketones, leading to the formation of oxadiazole derivatives. For instance, cyclization of N'-substituted benzylidene hydrazides can produce 1,3,4-oxadiazole derivatives, a process that is often facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity (Jin et al., 2006).

Scientific Research Applications

Antibacterial and Antitubercular Applications

Research on oxadiazole derivatives, including similar compounds, demonstrates significant potential in treating bacterial and tuberculosis infections. For example, Joshi et al. (2008) synthesized a novel series of oxadiazole derivatives showing promising antibacterial and antitubercular activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain. These findings underscore the compound's relevance in developing new antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anticancer and Antiproliferative Properties

Similarly structured compounds have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives that underwent in vitro anticancer evaluation against various cancer cell lines, with some showing moderate to significant activity, highlighting their potential in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, compounds with oxadiazole structures have been evaluated for antiproliferative activity, suggesting their potential utility in inhibiting cancer cell growth (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).

Future Directions

The development of high energy density materials is a potential future direction for research involving this compound and similar oxadiazole derivatives . The synthesis of new compounds and the investigation of their properties could lead to the discovery of materials with improved performance and safety characteristics.

properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZSBFZFPCDTA-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.